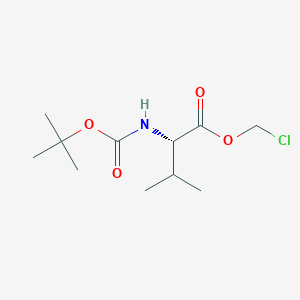

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

描述

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS: 40224-39-3) is a chiral ester derivative of valine, featuring a tert-butoxycarbonyl (Boc)-protected amino group and a chloromethyl ester moiety. Its molecular formula is C₁₁H₂₀ClNO₄, with a molecular weight of 265.73 g/mol . Key physical properties include a predicted density of 1.116 g/cm³, boiling point of 337.6°C, and pKa of 10.92 .

This compound is primarily used in research settings for peptide synthesis and as a protected intermediate in organic chemistry.

属性

IUPAC Name |

chloromethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUFQUUQDKNIOP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40224-39-3 | |

| Record name | chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloromethylation Using Chloromethyl Chlorosulfate (Method A)

This method involves the reaction of N-Boc-L-valine with chloromethyl chlorosulfate in the presence of sodium bicarbonate and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate in a biphasic system of dichloromethane and water.

| Parameter | Details |

|---|---|

| Starting material | N-Boc-L-valine (5.00 g, 23.0 mmol) |

| Solvent | Dichloromethane (100 mL) |

| Base | Sodium bicarbonate (7.74 g, 92.2 mmol) |

| Phase-transfer catalyst | Tetrabutylammonium hydrogen sulfate (0.78 g, 2.3 mmol) |

| Temperature | 0 °C initially, then room temperature |

| Chloromethylating agent | Chloromethyl chlorosulfate (3.0 mL, 29.0 mmol) in dichloromethane (20 mL) |

| Reaction time | 1 hour at 0 °C, then 18 hours at room temperature |

| Work-up | Extraction with dichloromethane, washing with water and brine, drying over sodium sulfate |

| Yield | Quantitative (6.10 g) |

- The sodium bicarbonate neutralizes the acid generated during the reaction.

- The phase-transfer catalyst facilitates the transfer of bicarbonate ions into the organic phase.

- The chloromethyl chlorosulfate acts as the chloromethylating agent, converting the carboxylic acid function into the chloromethyl ester.

- The product is obtained as a colorless oil.

- $$^{1}H$$ NMR (400 MHz, CDCl3) signals include characteristic chloromethyl protons at 5.87 and 5.61 ppm (doublets), Boc tert-butyl protons at 1.44 ppm (singlet), and valine side-chain methyl groups at 0.99 and 0.92 ppm (doublets).

Esterification via Lithium Borohydride Reduction and Subsequent Chlorination (Method B)

An alternative method involves first converting the N-Boc amino acid to the corresponding hydroxy ester intermediate, followed by chlorination to yield the chloromethyl ester.

| Step | Description |

|---|---|

| 1 | Activation of N-Boc-3-methylbutanoic acid with ethyl chloroformate and triethylamine in THF at 0 °C for 40 min |

| 2 | Addition of lithium borohydride (2 M in THF) dropwise at 0 °C, stirring for 2 h, then warming to room temperature over 4 h |

| 3 | Quenching with methanol and acidification with 1N HCl |

| 4 | Extraction with ethyl acetate, washing with sodium bicarbonate solution, drying over MgSO4 |

| 5 | Purification by silica gel chromatography (ethyl acetate/heptane 1:2) |

| Yield | Approximately 79% of the hydroxy intermediate |

Subsequently, the hydroxy ester can be converted to the chloromethyl ester by treatment with chlorinating agents such as thionyl chloride or chlorosulfonyl chloride, although specific chlorination conditions are less frequently detailed.

| Aspect | Method A: Chloromethyl Chlorosulfate | Method B: Lithium Borohydride Reduction + Chlorination |

|---|---|---|

| Starting material | N-Boc-L-valine | N-Boc-3-methylbutanoic acid |

| Key reagent | Chloromethyl chlorosulfate | Ethyl chloroformate, lithium borohydride, chlorinating agent |

| Solvent | Dichloromethane / water | Tetrahydrofuran (THF), methanol |

| Reaction temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction time | ~19 hours | Several hours (activation + reduction + work-up) |

| Yield | Quantitative (near 100%) | ~79% for hydroxy intermediate; final chloromethylation yield varies |

| Purification | Extraction and drying | Chromatography |

| Advantages | High yield, straightforward work-up | Allows isolation of intermediate, versatile |

| Disadvantages | Requires chloromethyl chlorosulfate (hazardous) | Multi-step, longer time, requires careful handling of LiBH4 |

- The Boc protection of the amino group is typically introduced prior to chloromethylation to prevent side reactions on the amino function.

- Boc protection is commonly achieved by reaction of 3-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate in the presence of base (e.g., potassium hydroxide or sodium hydroxide) in dioxane/water mixtures, yielding the N-Boc protected amino acid in yields ranging from 65% to 79% depending on conditions.

- The Boc-protected amino acid is then subjected to chloromethylation as described.

The preparation of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is well-established and typically involves:

- Starting from N-Boc-L-valine or its analogs.

- Employing chloromethyl chlorosulfate in a biphasic system with sodium bicarbonate and a phase-transfer catalyst to achieve direct chloromethyl ester formation with high yield and purity.

- Alternatively, a two-step approach involving reduction to a hydroxy ester intermediate followed by chlorination is used, offering flexibility but requiring more steps and purification.

These methods are supported by detailed reaction conditions, yields, and characterization data from multiple research sources, ensuring reproducibility and reliability for synthetic applications.

科学研究应用

Synthesis of Bioactive Compounds

One of the primary applications of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is its role as a synthetic intermediate. It can be utilized to synthesize various bioactive compounds, including:

- Amino Acids : The compound can be transformed into amino acids that are essential for protein synthesis and have therapeutic potential.

- Peptides : It serves as a precursor in peptide synthesis, which is crucial for developing peptide-based drugs.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that compounds synthesized from this intermediate can inhibit the proliferation of cancer cells by:

- Inducing apoptosis through the activation of caspases.

- Inhibiting key enzymes involved in cancer cell metabolism.

For example, a study demonstrated that certain derivatives exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents.

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa | 5.6 |

| MCF7 | 7.8 |

| A549 | 6.4 |

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Research has indicated that derivatives can act against various bacterial strains, making them potential candidates for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.18 ± 0.06 μg/mL |

| S. aureus | 0.25 ± 0.05 μg/mL |

| Pseudomonas aeruginosa | 0.30 ± 0.07 μg/mL |

Drug Development

This compound has been explored as a prodrug, where it is metabolized into an active form that exerts pharmacological effects. This property is particularly valuable in drug design, allowing for:

- Enhanced bioavailability.

- Targeted delivery of therapeutic agents.

Case Studies

Several studies have investigated the applications of this compound in drug discovery and development:

- Study on Anticancer Efficacy : A comprehensive investigation evaluated the anticancer properties of derivatives synthesized from this compound, confirming their effectiveness against specific cancer types.

- Antimicrobial Screening : Research focused on testing the antimicrobial efficacy against a range of pathogens, confirming its potential utility in treating infections caused by resistant bacterial strains.

作用机制

The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino function, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, such as forming peptide bonds or undergoing nucleophilic substitution .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares the target compound with five analogous Boc-protected amino acid derivatives:

Reactivity and Stability

- Chloromethyl Ester Reactivity : The chloromethyl group in the target compound enhances its suitability for alkylation reactions, where the chloride acts as a superior leaving group compared to methyl or ethyl esters . This contrasts with methyl ester derivatives (e.g., CAS 1093192-07-4), which require harsher conditions for nucleophilic displacement .

- Steric and Electronic Effects : The trifluorophenyl-substituted ethyl ester (CAS 70424-93-0) exhibits increased electron-withdrawing character and lipophilicity, making it valuable in medicinal chemistry for improving metabolic stability .

- Conformational Rigidity : The lactam-constrained derivative (C₂₄H₄₁N₃O₇) adopts a C2 half-chair conformation, stabilizing peptide backbones in drug design .

Solubility and Handling

- Target Compound : Solubility varies by solvent; dimethyl sulfoxide (DMSO) is recommended for stock solutions. Heating to 37°C and sonication improve dissolution .

- Hydrochloride Salts: Derivatives like methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride (CAS 1093192-08-5) exhibit higher polarity and improved aqueous solubility due to ionic character .

生物活性

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C11H21ClN2O4

- Molecular Weight : 264.75 g/mol

The compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a branched amino acid structure, which are crucial for its biological activity.

This compound acts primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Studies indicate that it may inhibit kinases associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit Abelson-family tyrosine kinases, which are implicated in the pathogenesis of several cancers. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth through kinase inhibition.

- Neuroprotective Effects : Preliminary studies suggest it may protect against neurodegenerative diseases by modulating kinase activity related to neuronal survival.

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation markers in vitro, which could be beneficial for conditions like arthritis.

Case Studies and Research Findings

- Anticancer Studies :

- Neuroprotective Research :

- Inflammation Models :

Table 1: Biological Activity Summary

常见问题

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acid derivatives like (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For example, methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate was synthesized by reacting L-threonine methyl ester with Boc anhydride in dichloromethane (DCM) at 0°C, followed by warming to room temperature . This method ensures regioselective protection of the amine group while minimizing side reactions.

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are standard methods. For instance, the absolute configuration of a structurally related compound, tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, was confirmed via X-ray diffraction using CuKα radiation and refined with SHELXL . Cross-validation with circular dichroism (CD) spectroscopy is also recommended.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, tert-butyl carbamate derivatives are routinely analyzed via ¹H NMR to confirm Boc group incorporation (e.g., tert-butyl protons at δ ~1.4 ppm) . Infrared (IR) spectroscopy can validate carbamate C=O stretching (~1680–1720 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

Yield optimization involves:

- Temperature control : Slow addition of reagents at low temperatures (0°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance Boc group stability.

- Monitoring intermediates : Thin-Layer Chromatography (TLC) or in-situ NMR to track reaction progress. Challenges like failed sulfonation of similar compounds highlight the need to adjust steric/electronic environments (e.g., substituent positioning) .

Q. What strategies resolve discrepancies between computational stereochemical predictions and crystallographic data?

Contradictions arise from dynamic molecular conformations or crystal-packing effects. To address this:

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?

The Boc group acts as a steric shield, directing coupling to the carboxylate group. For example, in peptide synthesis, tert-butyl esters resist nucleophilic attack during amide bond formation, enabling selective activation of the carboxylate. However, steric hindrance may slow reaction kinetics, necessitating catalysts like 1-hydroxybenzotriazole (HOBt) .

Q. What precautions are necessary when handling halogenated intermediates in the synthesis of this compound?

- Moisture control : Chloromethyl derivatives are moisture-sensitive; reactions should be conducted under inert gas (N₂/Ar).

- Purification : Column chromatography with anhydrous solvents (e.g., dry DCM/hexane) prevents hydrolysis.

- Safety protocols : Use fume hoods and personal protective equipment (PPE), as highlighted in safety data sheets for structurally similar chlorinated compounds .

Methodological Considerations

- Crystallographic Data Interpretation : For compounds like tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, refine data using SHELX programs to resolve twinning or disorder, and validate with R-factor convergence (e.g., R < 0.05) .

- Troubleshooting Synthesis Failures : If sulfonation or halogen substitution fails (e.g., due to poor leaving-group ability), consider alternative leaving groups (e.g., tosylates) or transition-metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。